molecular formula C8H7NO2 B2639173 5H-Pyrano[4,3-B]pyridin-8(7H)-one CAS No. 1260672-28-3

5H-Pyrano[4,3-B]pyridin-8(7H)-one

Cat. No. B2639173
CAS RN: 1260672-28-3
M. Wt: 149.149
InChI Key: SQCJHRGTPQJSRE-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3-B]pyridin-8(7H)-one is a chemical compound with the CAS Number: 1260672-28-3 . It has a molecular weight of 149.15 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

It is typically stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 149.15 .

Scientific Research Applications

Heterocyclic Compounds and Their Importance

5H-Pyrano[4,3-b]pyridin-8(7H)-one belongs to a broader category of heterocyclic compounds, notably chromeno[2,3-b]pyridines, which are recognized for their versatile biological profiles and various applications. Such heterocycles, particularly the chromeno[2,3-b]pyridine derivatives, are synthesized through one-pot methodologies, highlighting their significance in the pharmaceutical and agrochemical industries due to their notable biological activities (Ryzhkova, Elinson, 2022). The study by (Ryzhkova et al., 2023) also discusses the multicomponent reaction to synthesize a chromeno[2,3-b]pyridine derivative, assessing its ADME properties (absorption, distribution, metabolism, and excretion).

Applications in Medicinal Chemistry

The pyranopyrimidine core, closely related to pyrano[4,3-b]pyridin-8(7H)-one, is a crucial precursor in medicinal and pharmaceutical industries. It's known for its broad synthetic applications and bioavailability. The study by (Parmar, Vala, Patel, 2023) emphasizes the application of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, covering all synthetic pathways and catalysts used from 1992 to 2022.

Synthetic Strategies and Biological Activities

The synthesis and reactivity of different pyrano compounds, including pyrano[4,3-b]pyridin-8(7H)-one derivatives, are subjects of extensive research due to their potential in drug discovery and medicinal chemistry. These compounds are synthesized through various synthetic strategies and exhibit diverse biological activities. For instance, the work of (Smyth et al., 2010) explores the synthesis and potential of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as kinase-focused libraries for cancer drug targets. Similarly, the study by (Fan et al., 2010) discusses the synthesis of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives, evaluating their potential as antiviral and antileishmanial agents.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5H-pyrano[4,3-b]pyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJHRGTPQJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260672-28-3
Record name 5H,7H,8H-pyrano[4,3-b]pyridin-8-one
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